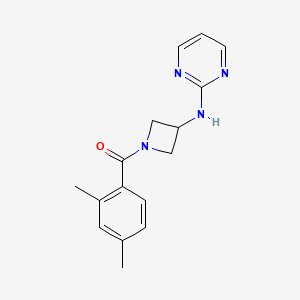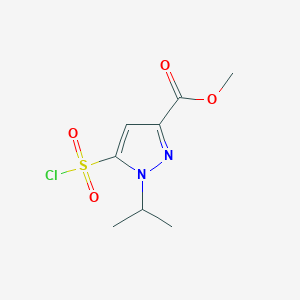
3-(2-Aminoacetyl)-2,5-dibromothiophene Hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aminoacetyl-based compounds, such as 3-Aminoacetanilide , are important synthetic intermediates in heterocyclic and aromatic synthesis. These derivatives have found applications in the pharmaceutical industry and dyes and pigment industry .
Synthesis Analysis
While specific synthesis methods for “3-(2-Aminoacetyl)-2,5-dibromothiophene Hydrochloride” are not available, aminoacetanilide derivatives like 3-Aminoacetanilide can be prepared by reduction of m-nitroacetanilide .Molecular Structure Analysis
The molecular structure of a compound is determined by various spectroscopic techniques. For instance, compounds like 2-aminothiazole-4-carboxylate Schiff bases were characterized by FTIR and NMR .Chemical Reactions Analysis
Amino acids, which have similar functional groups to the compound , can act as both an acid and a base due to the presence of the amino and carboxyl functional groups .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For example, amino acids can exhibit diverse properties that open up a wide range of applications in various sectors, especially in biomedical science .Aplicaciones Científicas De Investigación
Biomedical Engineering
3-(2-Aminoacetyl)-2,5-dibromothiophene Hydrochloride: is a compound that could potentially be used in the development of biomedical materials due to its structural properties. In biomedical engineering, such compounds can be utilized to create polymers or co-polymers that are biocompatible and can be used for tissue engineering, drug delivery systems, or as scaffolds for cell growth .
Pharmaceutical Applications
In the pharmaceutical industry, this compound may serve as a precursor or an intermediate in the synthesis of various drugs. Its structure allows for the potential development of novel therapeutic agents, particularly those targeting cancer, due to the presence of bromine atoms which can be useful in halogenated drug compounds .
Agriculture
The agricultural sector could benefit from the use of 3-(2-Aminoacetyl)-2,5-dibromothiophene Hydrochloride in the synthesis of new pesticides or herbicides. The bromine atoms present in the compound could be critical in the development of compounds that are more effective against pests or weeds .
Environmental Science
This compound could be explored for environmental applications, such as the development of sensors or indicators for pollutants. Its reactivity with other substances could make it a valuable tool in monitoring environmental contaminants and helping in the remediation processes .
Materials Science
In materials science, 3-(2-Aminoacetyl)-2,5-dibromothiophene Hydrochloride could be used to create new polymers with unique properties, such as increased resistance to heat or chemicals. These materials could have applications in various industries, including automotive, aerospace, and electronics .
Chemistry Research
As a compound with a unique structure, it holds potential for various chemical reactions and syntheses. Researchers in chemistry could explore its reactivity to develop new synthetic pathways or to produce novel compounds with specific desired properties .
Nanotechnology
The potential applications in nanotechnology include the development of nano-sized carriers for drug delivery, especially in targeting specific cells or tissues. The compound’s structure could be manipulated at the nanoscale to create efficient delivery systems .
Analytical Chemistry
In analytical chemistry, 3-(2-Aminoacetyl)-2,5-dibromothiophene Hydrochloride could be used as a standard or reagent in the development of new analytical methods. Its properties might allow for the detection and quantification of various substances in complex mixtures .
Mecanismo De Acción
Safety and Hazards
The safety and hazards of a compound depend on its structure and properties. For instance, 4-Aminophenol has hazard statements H302, H315, H319, H335 indicating it is harmful if swallowed or if inhaled, may cause an allergic skin reaction, suspected of causing genetic defects, may cause damage to organs (Kidney) through prolonged or repeated exposure .
Direcciones Futuras
Propiedades
IUPAC Name |
2-amino-1-(2,5-dibromothiophen-3-yl)ethanone;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5Br2NOS.ClH/c7-5-1-3(4(10)2-9)6(8)11-5;/h1H,2,9H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMHBKJXHUMFCLK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1C(=O)CN)Br)Br.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6Br2ClNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.44 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Aminoacetyl)-2,5-dibromothiophene Hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-cyclopentyl-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)-2-phenoxypropanamide](/img/structure/B2980662.png)
![N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-3,4,5-trimethoxybenzamide](/img/structure/B2980665.png)

![3-amino-N-(benzo[d]thiazol-2-yl)propanamide hydrochloride](/img/structure/B2980668.png)

![1-(3,4-dimethylphenyl)-3-(4-ethylphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2980671.png)
![2-Bromospiro[fluorene-9,9'-xanthene]](/img/structure/B2980672.png)




![5-butyl-3-(4-(dimethylamino)phenyl)-2-(o-tolyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2980682.png)
